

Application Notes and Protocols for UoS12258 in In Vitro Assays

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Compound of Interest

Compound Name: UoS12258

Cat. No.: B11938622

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Introduction

UoS12258 is a potent and selective positive allosteric modulator (PAM) of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.^[1] As a member of the ionotropic glutamate receptor family, AMPA receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system. **UoS12258** enhances AMPA receptor-mediated synaptic transmission, making it a valuable tool for studying synaptic plasticity, cognition, and neurological disorders.^[1] These application notes provide recommended concentrations, detailed protocols for key in vitro assays, and an overview of the relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data for **UoS12258** in various in vitro assays.

Table 1: Potency and Efficacy of **UoS12258**

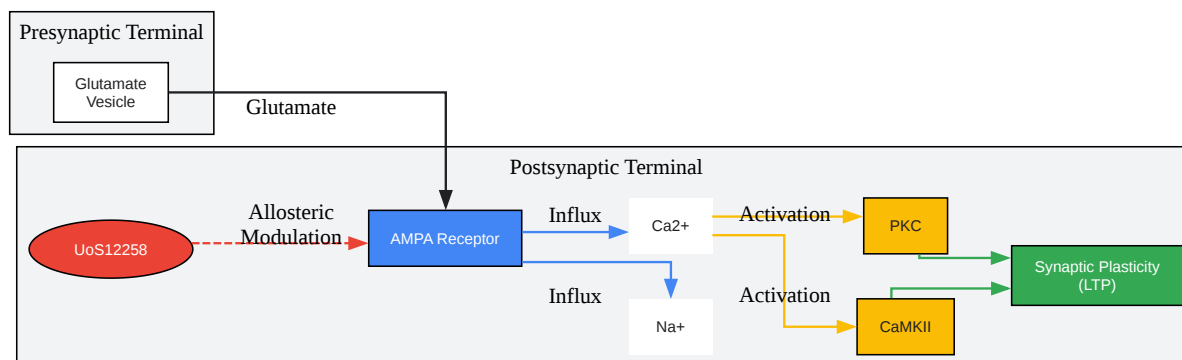
Parameter	Value	Assay System	Reference
pEC50	5.2	Potentiation of AMPA-mediated currents in vitro	R&D Systems
Minimum Effective Concentration	~10 nM	Rat native hetero-oligomeric AMPA receptors	[1]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay Type	Recommended Concentration Range	Notes
Electrophysiology (Patch Clamp)	10 nM - 1 μ M	To assess the potentiation of glutamate-evoked currents.
Calcium Imaging	100 nM - 10 μ M	To measure intracellular calcium influx following AMPA receptor activation.
Receptor Binding Assays	1 nM - 1 μ M	To determine binding affinity and kinetics (specific radioligand required).

Signaling Pathway

UoS12258 acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate. This potentiation is thought to occur by stabilizing the open conformation of the ion channel, thereby increasing the influx of sodium (Na^+) and calcium (Ca^{2+}) ions into the postsynaptic neuron. This enhanced cation influx leads to a greater depolarization of the postsynaptic membrane, strengthening synaptic transmission. The influx of calcium, in particular, can activate various downstream signaling cascades, including those involving CaMKII and Protein Kinase C (PKC), which are crucial for synaptic plasticity phenomena like Long-Term Potentiation (LTP).



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Caption: UoS12258 enhances AMPA receptor signaling.

Experimental Protocols

Electrophysiological Assessment of UoS12258 Activity

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the potentiation of glutamate-evoked currents by **UoS12258** in cultured neurons or brain slices.

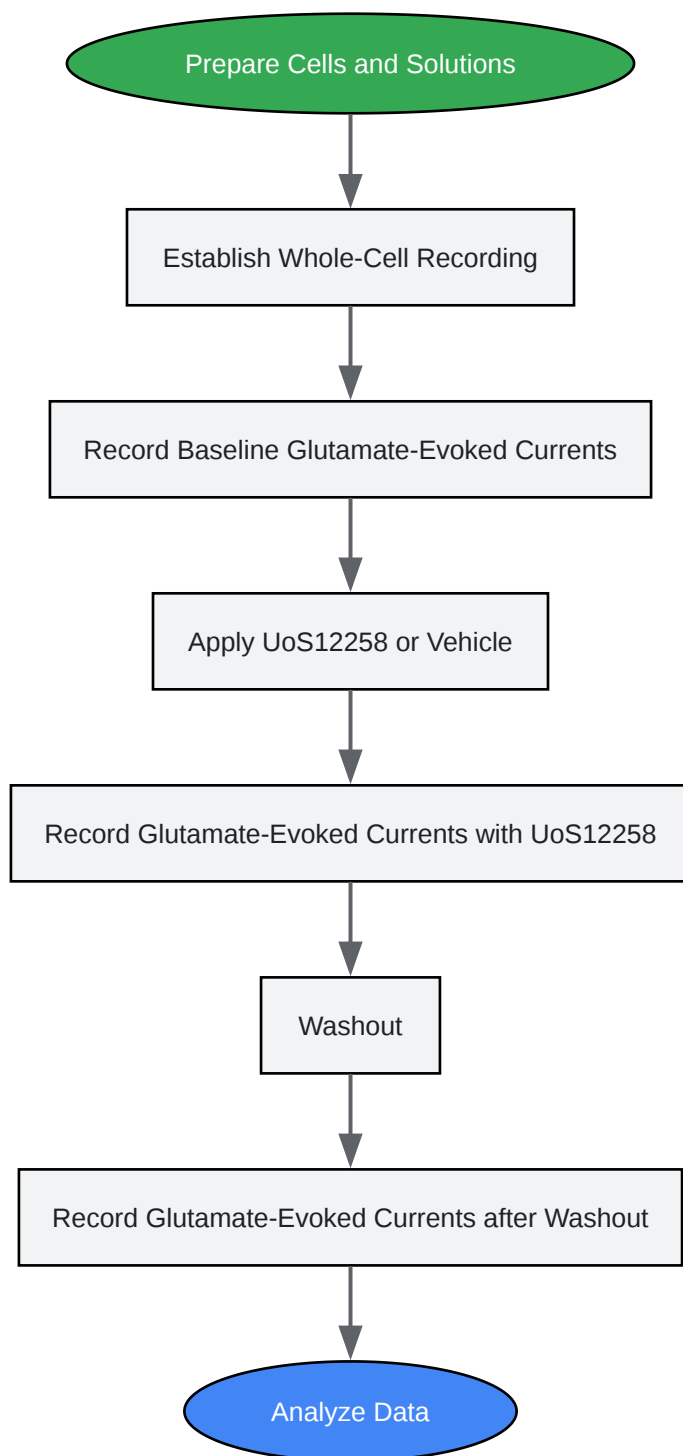
Materials:

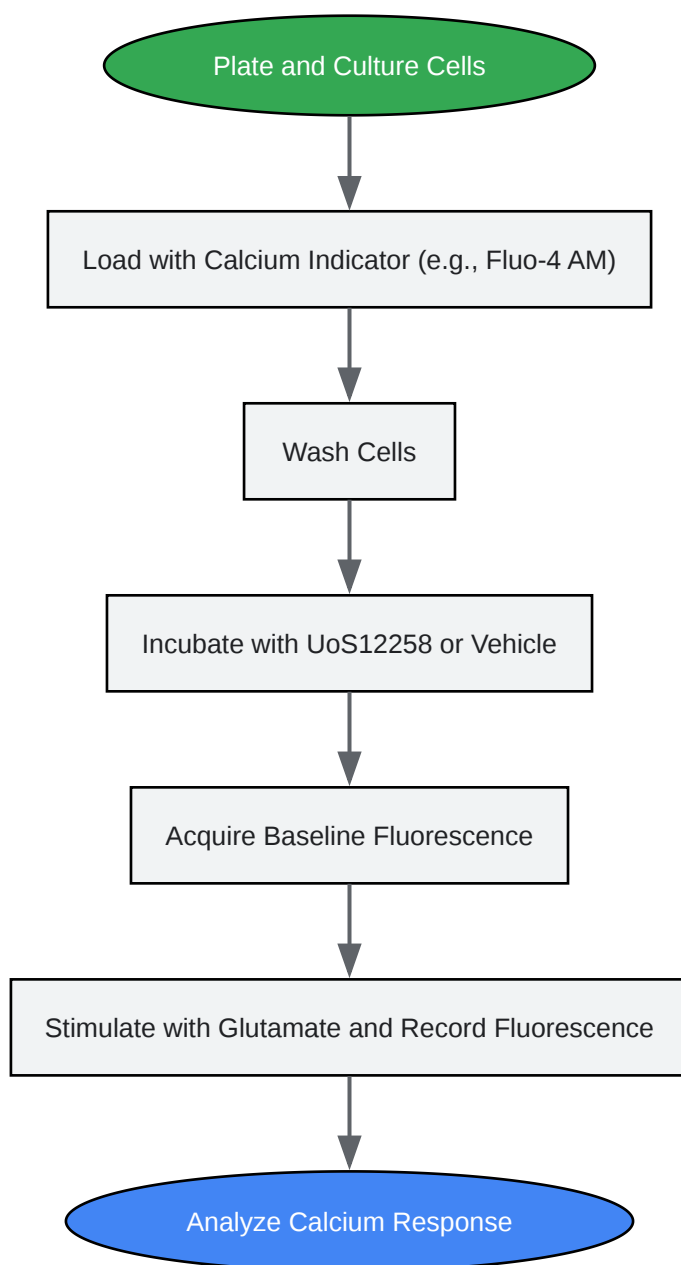
- **UoS12258** stock solution (10 mM in DMSO)
- Cultured neurons (e.g., primary hippocampal or cortical neurons) or acute brain slices
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4
- Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine, pH 7.2
- Glutamate solution (1 mM in external solution)

- Patch-clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for patch pipettes

Procedure:

- Prepare a fresh dilution of **UoS12258** in the external solution to the desired final concentration (e.g., 10 nM, 100 nM, 1 μ M). Include a vehicle control (DMSO at the same final concentration).
- Establish a whole-cell patch-clamp recording from a neuron.
- Voltage-clamp the neuron at -70 mV.
- Obtain a stable baseline recording of the holding current.
- Apply a brief pulse of glutamate (e.g., 1-2 ms) using a fast perfusion system and record the evoked inward current. Repeat this every 30-60 seconds to establish a stable baseline response.
- Perfuse the **UoS12258** or vehicle solution over the neuron for 2-5 minutes.
- While continuing to perfuse with the **UoS12258** or vehicle solution, apply another brief pulse of glutamate and record the evoked current.
- Wash out the **UoS12258** or vehicle solution by perfusing with the external solution for 5-10 minutes and re-test the glutamate-evoked current to assess reversibility.
- Analyze the peak amplitude and decay kinetics of the glutamate-evoked currents before, during, and after **UoS12258** application.





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References

- 1. Pharmacological characterization of N-[(2S)-5-(6-fluoro-3-pyridinyl)-2, 3-dihydro-1H-inden-2-yl]-2-propanesulfonamide: a novel, clinical AMPA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
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